N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide

Description

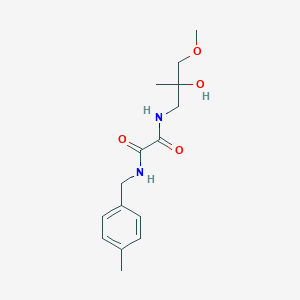

N1-(2-Hydroxy-3-Methoxy-2-Methylpropyl)-N2-(4-Methylbenzyl)Oxalamide is an oxalamide derivative characterized by a hydroxyl-methoxy-methyl substituted propyl group on one amide nitrogen and a 4-methylbenzyl group on the other.

Properties

IUPAC Name |

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11-4-6-12(7-5-11)8-16-13(18)14(19)17-9-15(2,20)10-21-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBYAGQTJEWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the core oxalamide structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or methylated versions of the original compound.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following oxalamides share partial structural similarity with the target compound:

Key Observations:

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxy and methoxy groups may enhance water solubility compared to analogs with chlorophenyl (e.g., compound 15 in ) or adamantyl groups (e.g., compound 10 in ).

- Bioactivity: Hydroxyethyl and thiazole substituents in HIV inhibitors () suggest that the target’s hydroxyl group could similarly influence antiviral activity through hydrogen bonding.

- Synthetic Challenges: Yields for hydroxy-containing oxalamides (e.g., 36–53% in ) are lower than those for methoxy derivatives (e.g., 35–52% in ), likely due to steric hindrance or reactivity of hydroxyl groups.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides with methoxy and hydroxy groups (e.g., S336 in ) undergo hydrolysis and oxidative metabolism, forming non-toxic metabolites. The target compound’s hydroxyl group may facilitate glucuronidation, enhancing excretion .

- Safety: Structurally related flavoring agents (e.g., compounds 1768–1770 in ) exhibit NOELs of 8–100 mg/kg/day in rats. The target’s methyl and methoxy substituents are unlikely to introduce novel toxicity risks, as similar groups are well-tolerated .

Structure–Activity Relationships (SAR)

- Antiviral Activity: Hydrophilic substituents (e.g., hydroxyethyl in ) correlate with improved binding to viral entry proteins. The target’s hydroxy group may mimic this effect.

- Flavoring Efficacy: Methoxy and methylbenzyl groups (e.g., in ) enhance interaction with umami taste receptors (hTAS1R1/hTAS1R3). The target’s 4-methylbenzyl group could similarly modulate receptor affinity.

- Thermal Stability: High melting points (>210°C) in adamantyl derivatives () suggest that bulky substituents (e.g., 2-methylpropyl in the target) may improve thermal stability.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₂O₃

- Molecular Weight : 275.33 g/mol

This compound features an oxalamide functional group, which is known for its role in various biological activities, particularly in modulating enzyme functions and cellular processes.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The oxalamide moiety is often associated with inhibitory effects on certain pathways, making it a candidate for further investigation in therapeutic contexts.

2. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of oxalamides have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including prostate and breast cancer cells. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | DU-145 (Prostate) | 15 | Apoptosis induction |

| Study B | MCF-7 (Breast) | 20 | Cell cycle arrest |

3. Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce the migration of inflammatory cells.

Case Study: Anti-inflammatory Activity

A study involving macrophage migration inhibitory factor (MIF) demonstrated that derivatives with oxalamide structures could significantly reduce inflammation in animal models by modulating MIF activity, which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings and the oxalamide backbone can lead to significant changes in potency and selectivity towards biological targets.

Table 2: SAR Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-Methyl on Benzyl | Increased lipophilicity | Enhanced cellular uptake |

| Hydroxyl Group | Increased hydrogen bonding | Improved receptor binding |

Q & A

Q. Key Optimization Parameters :

- Temperature control during coupling to prevent racemization.

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

How is this compound characterized using spectroscopic methods?

Q. Methodological Answer :

- NMR Spectroscopy :

- 1H-NMR : Identify protons on the hydroxypropyl group (δ 1.2–1.5 ppm, singlet for methyl; δ 3.3–3.6 ppm for methoxy). Aromatic protons from the 4-methylbenzyl group appear at δ 6.8–7.2 ppm .

- 13C-NMR : Carbonyl signals (C=O) at ~160–165 ppm; methoxy carbon at ~55 ppm .

- IR Spectroscopy :

- Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₄: 333.18) .

Validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

How can coupling reaction yields be optimized for this oxalamide?

Q. Methodological Answer :

- Reagent Selection : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility and reduced toxicity .

- Solvent Optimization : Use DMF instead of DCM for polar intermediates, ensuring <5% water content to prevent side reactions .

- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C and 50°C .

- COSY/HSQC Experiments : Map coupling between hydroxypropyl protons and adjacent methoxy groups to confirm connectivity .

- Deuteration Studies : Exchange labile protons (e.g., -OH) with D₂O to simplify spectra .

Case Study : A 1H-NMR signal at δ 3.4 ppm initially assigned to methoxy was later identified as a rotameric split via 2D-NMR, resolving misassignment .

What strategies are used to study its mechanism of action in biological systems?

Q. Methodological Answer :

- Target Identification :

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to enzymes like cyclooxygenase-2 (COX-2) .

- Kinetic Studies :

- Conduct enzyme inhibition assays (e.g., COX-2 IC₅₀ determination) with varying substrate concentrations to infer competitive/non-competitive inhibition .

- Computational Docking :

- Model interactions using AutoDock Vina; prioritize residues (e.g., Tyr385 in COX-2) for mutagenesis validation .

Q. Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and LPS concentrations (e.g., 100 ng/mL) to minimize variability .

- Metabolite Screening :

- Perform LC-MS to check for in situ degradation products that may confound results .

- Structural Confirmation :

- Re-characterize batches via XRD to rule out polymorphic effects on activity .

Case Study : Discrepancies in IC₅₀ values (0.45 vs. 1.2 µM) were traced to differences in compound hydration states, resolved by lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.